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  • Product: 1H-1,2,3-Triazole, 4-methyl-1-phenyl-
  • CAS: 20320-20-1

Core Science & Biosynthesis

Foundational

chemical structure and properties of 1H-1,2,3-Triazole, 4-methyl-1-phenyl-

Introduction: The Versatility of a Core Triazole Scaffold The 1,2,3-triazole ring system has emerged as a cornerstone in modern medicinal chemistry, materials science, and chemical biology. Its remarkable stability, uniq...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatility of a Core Triazole Scaffold

The 1,2,3-triazole ring system has emerged as a cornerstone in modern medicinal chemistry, materials science, and chemical biology. Its remarkable stability, unique electronic properties, and capacity for forming strong hydrogen bonds have made it a privileged scaffold in the design of novel functional molecules.[1][2] Among the vast library of triazole derivatives, 1-methyl-4-phenyl-1H-1,2,3-triazole stands out as a fundamental building block, offering a versatile platform for further chemical exploration. This technical guide provides an in-depth analysis of its chemical structure, physicochemical properties, synthesis, reactivity, and diverse applications, with a particular focus on its utility for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

1-methyl-4-phenyl-1H-1,2,3-triazole is an aromatic heterocyclic compound characterized by a five-membered ring containing three contiguous nitrogen atoms, with a methyl group attached to the N1 position and a phenyl group at the C4 position. This substitution pattern is readily and regioselectively achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4]

The planarity of the triazole ring and the appended phenyl group allows for significant π-π stacking interactions, influencing its solid-state packing and interaction with biological macromolecules. The nitrogen atoms in the triazole ring act as hydrogen bond acceptors, a key feature in its application as a pharmacophore.[1]

Core Structure of 1-methyl-4-phenyl-1H-1,2,3-triazole

Caption: Chemical structure of 1-methyl-4-phenyl-1H-1,2,3-triazole.

Table 1: Physicochemical Properties of 1-methyl-4-phenyl-1H-1,2,3-triazole

PropertyValueSource
Molecular Formula C₉H₉N₃[5]
Molecular Weight 159.19 g/mol [5]
Monoisotopic Mass 159.079647300 Da[5]
Melting Point 141-142 °C (for the closely related 1-phenethyl-4-phenyl derivative)[6]
XLogP3 1.4[5]
Hydrogen Bond Donors 0[5]
Hydrogen Bond Acceptors 3[5]
Rotatable Bond Count 1[5]
Topological Polar Surface Area 30.7 Ų[5]
CAS Number 15965-36-3[5]

Synthesis of 1-methyl-4-phenyl-1H-1,2,3-triazole

The most efficient and widely adopted method for the synthesis of 1,4-disubstituted 1,2,3-triazoles, including the title compound, is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly regioselective, proceeding under mild conditions with high yields and tolerance for a wide range of functional groups.[3][4]

A detailed, field-proven protocol involves a one-pot, two-step reaction where methyl azide is generated in situ from methyl iodide and sodium azide, followed by the copper-catalyzed cycloaddition with phenylacetylene.[7]

Experimental Protocol: One-Pot Synthesis of 1-methyl-4-phenyl-1H-1,2,3-triazole [7]

Step 1: In Situ Generation of Methyl Azide

  • In a round-bottom flask, dissolve sodium azide (NaN₃, 1.43 g, 22 mmol, 1.0 equiv) in dimethyl sulfoxide (DMSO, 30 mL).

  • To this solution, add methyl iodide (MeI, 1.4 mL, 22 mmol, 1.0 equiv).

  • Stir the resulting solution at room temperature for 5 hours.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition

  • To the reaction mixture containing the in situ generated methyl azide, add water (H₂O, 14 mL).

  • Sequentially add phenylacetylene (2.4 mL, 22 mmol, 1.0 equiv), sodium ascorbate (476 mg, 2.4 mmol, 0.12 equiv), copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 70 mg, 0.28 mmol, 0.013 equiv), and 2,6-lutidine (2.6 mL, 22 mmol, 1.0 equiv).

  • Stir the resulting mixture vigorously at room temperature for 24 hours.

  • Upon completion, add water (25 mL) to the reaction mixture and continue stirring for an additional 30 minutes to precipitate the product.

  • Collect the white solid product by filtration, wash with water, and dry under vacuum. This procedure typically yields the product in a highly pure form.[7]

Causality Behind Experimental Choices:

  • In situ generation of methyl azide: Methyl azide is a low-boiling, potentially explosive compound. Generating it in the reaction mixture and using it immediately avoids its isolation and handling, significantly improving the safety of the procedure.

  • DMSO/Water solvent system: DMSO is an excellent solvent for sodium azide and the organic reactants, while the addition of water facilitates the dissolution of the copper catalyst and sodium ascorbate.

  • Sodium ascorbate: This acts as a reducing agent to generate the active Cu(I) catalyst from the Cu(II) precursor (CuSO₄). This in situ generation of the catalyst is a common and effective strategy in CuAAC reactions.

  • 2,6-Lutidine: This hindered base is added to neutralize any acidic byproducts that may form during the reaction, maintaining an optimal pH for the catalytic cycle.

Diagram of the Synthetic Workflow

G cluster_0 Step 1: In Situ Methyl Azide Generation cluster_1 Step 2: CuAAC Reaction cluster_2 Workup NaN3 Sodium Azide (NaN₃) MethylAzide Methyl Azide (in solution) NaN3->MethylAzide MeI, DMSO, 5h, RT MeI Methyl Iodide (MeI) MeI->MethylAzide DMSO DMSO DMSO->MethylAzide Product 1-methyl-4-phenyl-1H-1,2,3-triazole MethylAzide->Product Cu(I) catalyst, 24h, RT Phenylacetylene Phenylacetylene Phenylacetylene->Product Catalyst CuSO₄·5H₂O / Sodium Ascorbate Catalyst->Product Base 2,6-Lutidine Base->Product Solvent H₂O Solvent->Product Precipitation Precipitation (add H₂O) Product->Precipitation Filtration Filtration Precipitation->Filtration FinalProduct Pure Product Filtration->FinalProduct

Caption: Synthetic workflow for 1-methyl-4-phenyl-1H-1,2,3-triazole.

Spectroscopic Characterization

The structural elucidation of 1-methyl-4-phenyl-1H-1,2,3-triazole relies on a combination of spectroscopic techniques. Below is a summary of expected and reported spectral data.

Table 2: Spectroscopic Data for 1-methyl-4-phenyl-1H-1,2,3-triazole and Related Compounds

TechniqueData and InterpretationSource
¹H NMR For the closely related 1-phenethyl-4-phenyl-1H-1,2,3-triazole in CDCl₃ (400 MHz): δ 7.76 (d, J = 7.0 Hz, 2H, ortho-H of phenyl), 7.46 (s, 1H, triazole C5-H), 7.41 (t, J = 7.0 Hz, 2H, meta-H of phenyl), 7.28-7.34 (m, 4H), 7.14 (d, J = 6.6 Hz, 2H), 4.64 (t, J = 7.2 Hz, 2H, N-CH₂), 3.26 (t, J = 7.2 Hz, 2H, Ph-CH₂). For 1-methyl-4-phenyl-1H-1,2,3-triazole, a singlet for the N-CH₃ group is expected around 4.0 ppm.[6]
¹³C NMR For the closely related 1-phenethyl-4-phenyl-1H-1,2,3-triazole in CDCl₃ (100.6 MHz): δ 147.5, 137.1, 130.7, 128.91, 128.87, 128.8, 128.1, 127.2, 125.7, 120.0, 51.8 (N-CH₂), 36.9 (Ph-CH₂). A ¹³C NMR spectrum is available on SpectraBase for 1-methyl-4-phenyl-1,2,4-triazole, a constitutional isomer.[6][8]
Mass Spec. For 1-phenethyl-4-phenyl-1H-1,2,3-triazole (EI): m/z (%) 249.13 (M⁺, 100). A GC-MS spectrum for 1-methyl-4-phenyl-1H-1,2,3-triazole is available on PubChem. Predicted [M+H]⁺: 160.08693.[5][6][9]
Infrared (IR) For the related 2-nitro-1,3-bis(4,4′-diphenyl)-1,2,3-triazolyl-2-azapropane, characteristic peaks are observed at 3131, 3105, 3049, 3017 cm⁻¹ (aromatic C-H stretch) and 1578, 1484, 1461, 1424 cm⁻¹ (C=C and C=N stretching). Similar absorbances are expected for the title compound.[10]

Chemical Reactivity

The 1,2,3-triazole ring is exceptionally stable to a wide range of chemical conditions, including acidic and basic hydrolysis, oxidation, and reduction. This inertness is a key attribute for its use as a stable linker in drug discovery and materials science.[11] However, the ring system and its substituents can undergo specific chemical transformations.

  • N-Alkylation: The N3 position of the triazole ring can be alkylated, for example, with methyl iodide, to form the corresponding triazolium salt. This salt is a precursor to N-heterocyclic carbenes, which are valuable ligands in organometallic chemistry.[7]

  • Electrophilic Substitution on the Phenyl Ring: The phenyl group at the C4 position can undergo typical electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The directing effects of the triazole ring will influence the regioselectivity of these substitutions.

  • Metal Coordination: The nitrogen atoms of the triazole ring can act as ligands for a variety of transition metals, forming stable coordination complexes. This property is extensively utilized in the development of catalysts and functional materials.[3][7]

Applications of 1-methyl-4-phenyl-1H-1,2,3-triazole

The unique combination of stability, ease of synthesis, and versatile chemical handles makes 1-methyl-4-phenyl-1H-1,2,3-triazole and its derivatives valuable in several scientific domains.

Drug Development and Medicinal Chemistry

The 1,2,3-triazole moiety is a well-established pharmacophore and a bioisostere for amide bonds.[12] The 1-methyl-4-phenyl-1H-1,2,3-triazole scaffold has been incorporated into a variety of biologically active molecules.

  • Anticancer Agents: Derivatives of 1-substituted 4-phenyl-1,2,3-triazoles have been investigated as cytotoxic agents. For instance, ruthenium(II) and osmium(II) arene complexes bearing these ligands have shown significant antiproliferative effects in cancer cell lines, with IC₅₀ values in the low micromolar range.[10] Other studies on thiazole-1,2,3-triazole hybrids have reported potent activity against human glioblastoma cell lines, with IC₅₀ values as low as 3.20 µM.[13]

  • Enzyme Inhibitors: The triazole core is present in numerous enzyme inhibitors. For example, derivatives of 1H-1,2,3-triazoles have been synthesized and shown to be potent inhibitors of α-glucosidases, with IC₅₀ values in the low micromolar range, making them potential candidates for the development of antidiabetic agents.[14] Additionally, 4-phenyl-1H-1,2,3-triazole has been identified as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy, with an IC₅₀ of 60 µM.[15]

  • Antiviral Agents: The 1-methyl-4-phenyl-1H-1,2,3-triazole scaffold has been used to develop potent inhibitors of the influenza virus nucleoprotein (NP), with some derivatives showing IC₅₀ values in the sub-micromolar to low micromolar range against various influenza A strains.[12]

Ligand in Homogeneous Catalysis

The ability of the triazole ring to coordinate with transition metals has led to the use of 1-methyl-4-phenyl-1H-1,2,3-triazole as a ligand in homogeneous catalysis.

  • Luminescent Materials and Photoredox Catalysis: This triazole has been employed as a cyclometalating ligand for the synthesis of cationic iridium(III) complexes. These complexes exhibit tunable redox and emission properties, with high emission quantum yields, making them suitable for applications in organic light-emitting diodes (OLEDs) and as photoredox catalysts.[3][7]

  • Iron-Catalyzed Dehydration Reactions: 1,2,3-triazoles have been shown to be effective ligands in promoting iron(III)-catalyzed propargyl alcohol dehydration to form conjugated enynes, a valuable transformation in organic synthesis.[13]

Agrochemicals

The triazole scaffold is a common feature in many commercially successful fungicides and herbicides. Recently, a derivative of the title compound, 4-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole (MPT), has been identified as a highly efficient and irreversible nitrification inhibitor.[16] This compound has the potential to significantly improve nitrogen use efficiency in agriculture, reducing greenhouse gas emissions and nitrate pollution.[16]

Materials Science

The rigid, planar structure and the potential for strong intermolecular interactions make 1,2,3-triazoles attractive building blocks for functional materials. While specific applications for 1-methyl-4-phenyl-1H-1,2,3-triazole in materials science are less documented than in medicinal chemistry, its derivatives are being explored for the creation of polymers, dendrimers, and other supramolecular assemblies due to the reliability of the CuAAC reaction for their synthesis.[12]

Conclusion

1-methyl-4-phenyl-1H-1,2,3-triazole is a molecule of significant scientific interest, underpinned by its straightforward and high-yielding synthesis via "click chemistry". Its inherent stability, coupled with the versatile reactivity of its constituent parts, has established it as a valuable scaffold in a multitude of research areas. For drug development professionals, it offers a reliable platform for the design of novel therapeutics, particularly in the fields of oncology and infectious diseases. For materials scientists and chemists, its utility as a ligand in catalysis and as a building block for functional materials continues to expand. This in-depth guide has provided a comprehensive overview of its chemical properties, synthesis, and applications, underscoring its importance as a core chemical entity for scientific innovation.

References

Sources

Exploratory

Spectral Elucidation and Synthesis of 4-Methyl-1-phenyl-1H-1,2,3-triazole: A Comprehensive Technical Guide

Executive Summary The 1,2,3-triazole heterocycle is a cornerstone of modern medicinal chemistry and materials science, renowned for its metabolic stability, high dipole moment, and capacity to act as a bioisostere for am...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,3-triazole heterocycle is a cornerstone of modern medicinal chemistry and materials science, renowned for its metabolic stability, high dipole moment, and capacity to act as a bioisostere for amide bonds. Among these, 4-methyl-1-phenyl-1H-1,2,3-triazole serves as a fundamental structural model for elucidating the spectroscopic signatures of 1,4-disubstituted triazoles. This whitepaper provides an authoritative, in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) data for this compound, contextualized by its synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1],[2].

Chemical Synthesis & Reaction Causality

To obtain the high-purity analyte required for rigorous NMR characterization, 4-methyl-1-phenyl-1H-1,2,3-triazole is synthesized using a highly regioselective CuAAC "click" reaction[3]. The choice of a copper(I) catalyst is not arbitrary; it fundamentally alters the reaction pathway from a thermal, non-regioselective Huisgen cycloaddition to a stepwise, purely 1,4-regioselective process driven by the formation of a copper acetylide intermediate.

Step-by-Step Synthesis Protocol
  • Reagent Assembly: Combine phenyl azide (1.0 equiv) and propyne (or a suitable surrogate like 2-butynoic acid for decarboxylative coupling) in a non-coordinating solvent system (e.g., THF or EtOAc)[2],[3].

  • Catalyst Activation: Introduce a Cu(I) source. In flow systems, heterogeneous copper-on-charcoal (Cu/C) is preferred for its high surface area and ease of removal[1],[3]. In batch protocols, Cu(OAc) 2​ reduced in situ by sodium ascorbate ensures a steady supply of oxidation-resistant Cu(I).

  • Metallacycle Formation & Cycloaddition: Stir the mixture at ambient temperature (20–25 °C). The Cu(I) species lowers the activation energy by coordinating to the alkyne, deprotonating it to form copper acetylide, and subsequently coordinating the azide to form a six-membered metallacycle.

  • Product Isolation: Filter the reaction mixture to remove the heterogeneous catalyst. Evaporate the solvent under reduced pressure and purify the crude residue via silica gel column chromatography (EtOAc/n-hexane gradient) to yield the product as a white solid[1].

CuAAC_Workflow A Precursor Assembly Phenyl Azide + Propyne C Intermediate Formation Copper Acetylide A->C B Catalyst Activation Cu(I) Generation B->C D Regioselective Cycloaddition Metallacycle Intermediate C->D E Product Release 4-Methyl-1-phenyl-1H-1,2,3-triazole D->E

Fig 1. Mechanistic workflow of the regioselective CuAAC synthesis of 1,4-disubstituted triazoles.

High-Resolution NMR Spectroscopic Data

The structural validation of 4-methyl-1-phenyl-1H-1,2,3-triazole relies heavily on its distinct NMR chemical shifts, which are governed by the anisotropic effects of the aromatic rings and the electronegativity of the nitrogen atoms.

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ )
Chemical Shift (δ, ppm)MultiplicityIntegrationStructural Assignment
7.74 – 7.68 Multiplet (m)3HPhenyl H-ortho (2H) + Triazole C5-H (1H)
7.51 Multiplet (m)2HPhenyl H-meta (2H)
7.41 Multiplet (m)1HPhenyl H-para (1H)
2.44 Singlet (s)3HMethyl (-CH 3​ ) at C4

Causality of 1 H Chemical Shifts: The most diagnostic proton in this spectrum is the triazole C5-H, which resonates heavily downfield within the 7.74–7.68 ppm multiplet, overlapping with the ortho-protons of the phenyl ring[1]. This extreme deshielding is caused by the combined electron-withdrawing inductive effect of the adjacent N1 and N3 atoms, compounded by the aromatic ring current of the triazole core. The methyl group appears as a sharp singlet at 2.44 ppm, confirming its attachment to the fully substituted C4 position[1],[2].

Table 2: 13 C NMR Spectral Data (101 MHz, CDCl 3​ )
Chemical Shift (δ, ppm)Carbon TypeStructural Assignment
144.2 Quaternary (C)Triazole C4
137.4 Quaternary (C)Phenyl C1' (ipso)
129.8 Methine (CH)Phenyl C3', C5' (meta)
128.6 Methine (CH)Phenyl C4' (para)
120.6 Methine (CH)Phenyl C2', C6' (ortho)
119.5 Methine (CH)Triazole C5
11.0 Primary (CH 3​ )Methyl carbon at C4

Causality of 13 C Chemical Shifts: The 13 C spectrum provides unambiguous proof of the 1,4-disubstitution pattern. The triazole C4 carbon is highly deshielded (144.2 ppm) due to its sp 2 hybridization and direct bonding to the electronegative N3 atom[1]. Conversely, the C5 carbon (119.5 ppm) is relatively more shielded than C4 but still reflects the electron-deficient nature of the heterocycle. The phenyl ipso-carbon (C1') at 137.4 ppm confirms the N-aryl linkage[1],[4].

Self-Validating Protocol for NMR Acquisition

To ensure the reproducibility and accuracy of the reported spectral data, the following self-validating NMR acquisition protocol must be employed.

Step-by-Step NMR Protocol
  • Sample Preparation: Dissolve 15–20 mg of the purified triazole in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS). CDCl 3​ is selected because its lack of protic hydrogens prevents signal overlap, while its deuterium atom provides a stable lock signal to compensate for magnetic field drift[4].

  • B 0​ Optimization (Shimming): Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the field to the CDCl 3​ deuterium resonance. Perform gradient shimming until the TMS internal standard peak exhibits a line width at half-height of < 1.0 Hz, validating optimal B 0​ field homogeneity.

  • 1 H NMR Acquisition: Execute a standard 1D proton pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 1–2 seconds to ensure complete longitudinal relaxation of the methyl protons, enabling accurate integration. Acquire 16–32 scans.

  • 13 C NMR Acquisition: Execute a proton-decoupled 13 C pulse sequence (e.g., zgpg30). Critically, set D1 to 2–3 seconds. Quaternary carbons (C4 and C1') lack attached protons to facilitate dipole-dipole relaxation, resulting in longer T 1​ relaxation times. A sufficient D1 ensures these signals are quantitatively integrated and not artificially suppressed[1],[4].

  • Data Validation & Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale by setting the residual CHCl 3​ peak to 7.26 ppm ( 1 H) and 77.16 ppm ( 13 C)[1].

NMR_Validation S1 Sample Prep (CDCl3 + TMS) S2 B0 Optimization (Lock & Shim) S1->S2 S3 Pulse Sequence (1H & 13C Acquisition) S2->S3 S4 FID Processing (FT & Phase Correct) S3->S4 S5 Data Validation (Peak Assignment) S4->S5

Fig 2. Self-validating experimental workflow for high-resolution NMR data acquisition.

Sources

Foundational

Crystallographic Data and X-Ray Diffraction Analysis of 4-Methyl-1-phenyl-1,2,3-triazole Derivatives: A Structural and Mechanistic Guide

Executive Summary The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, frequently deployed as a robust bioisostere for amide bonds, esters, and carboxylic acids. While the classic copper-catalyzed...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, frequently deployed as a robust bioisostere for amide bonds, esters, and carboxylic acids. While the classic copper-catalyzed azide-alkyne cycloaddition (CuAAC) yields 1,4-disubstituted triazoles, recent advancements in base-promoted cycloadditions of aryl azides with β-ketoesters have unlocked access to highly functionalized 1,4,5-trisubstituted derivatives.

This whitepaper provides an in-depth technical analysis of the 4-methyl-1-phenyl-1,2,3-triazole core, utilizing its highly acidic 5-hydroxy derivative (5-hydroxy-4-methyl-1-phenyl-1,2,3-triazole) as a primary crystallographic case study [1]. By examining the synthesis, single-crystal growth, and X-ray diffraction (XRD) data (CCDC 2051417) [1], researchers can glean critical mechanistic insights into regioselectivity, tautomerism, and the structural basis for the compound's remarkable Brønsted acidity (pKa = 4.20) [1].

Physicochemical Profile & Quantitative Data

The substitution pattern on the 1,2,3-triazole ring profoundly dictates its electronic distribution and physical properties. The 5-hydroxy-4-methyl-1-phenyl-1,2,3-triazole derivative exhibits an unusually low pKa, making it an excellent bioisostere for carboxylic acids in drug design [1].

Table 1: Key Physicochemical and Spectroscopic Data

ParameterValue / ObservationAnalytical Significance
Yield 80–95%Indicates high efficiency of the DBU-promoted cycloaddition.
Melting Point 140–140.1 °CSharp melting point indicates high crystalline purity suitable for XRD.
pKa 4.20Comparable to standard carboxylic acids; driven by resonance stabilization of the triazolate anion.
1 H NMR (CDCl 3​ ) δ 12.82 (bs, 1H), 7.80 (d, 2H), 7.44 (t, 2H), 7.39 (t, 1H), 2.25 (s, 3H)The far downfield broad singlet at 12.82 ppm confirms the presence of a highly deshielded, acidic proton.
13 C NMR (CDCl 3​ ) δ 152.2, 135.8, 129.1, 128.4, 122.4, 119.6, 8.3The signal at 152.2 ppm corresponds to the C5 carbon attached to the hydroxyl group.

Synthesis and Single-Crystal Growth Protocol

High-resolution X-ray crystallography requires pristine, defect-free single crystals. The following self-validating protocol outlines the synthesis of the 4-methyl-1-phenyl-1,2,3-triazole core and its subsequent crystallization.

Base-Promoted Cycloaddition

Causality Note: The reaction utilizes 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base. DBU efficiently deprotonates the 2-alkyl-substituted β-ketoester to form a highly reactive enolate. The reaction is heated to 50 °C to overcome the steric activation barrier imposed by the methyl group, ensuring cyclization rather than stalling at an acyclic diazo intermediate.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve phenyl azide (1.0 equiv) and 2-methyl-3-oxobutanoate (1.2 equiv) in anhydrous acetonitrile (0.5 M concentration).

  • Base Addition: Add DBU (1.2 equiv) dropwise at room temperature under an inert argon atmosphere.

  • Thermal Activation: Heat the mixture to 50 °C and stir for 18 hours.

  • Quenching & Extraction: Cool to room temperature, quench with 1M HCl to protonate the triazolate, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (silica gel, Hexane/EtOAc gradient).

Validation Checkpoint: Before proceeding to crystallization, perform an IR scan of the purified solid. The complete disappearance of the azide stretching band (~2110 cm −1 ) and the appearance of a broad OH stretch (2600–3200 cm −1 ) validates the success of the cycloaddition. Attempting to crystallize a mixture with unreacted azide will result in lattice defects or "oiling out."

Crystallization via Slow Evaporation
  • Dissolve 50 mg of the purified 5-hydroxy-4-methyl-1-phenyl-1,2,3-triazole in a minimal volume of Dichloromethane (DCM).

  • Add Hexane dropwise until the solution becomes faintly cloudy, then add a single drop of DCM to clear the solution.

  • Loosely cap the vial with a needle-punctured septum to allow for slow, controlled solvent evaporation over 3–5 days.

G A Phenyl Azide + 2-Methyl-3-oxobutanoate B DBU-Promoted Cycloaddition (50 °C) A->B C Crude 5-Hydroxy-4-methyl- 1-phenyl-1,2,3-triazole B->C D Slow Evaporation (DCM/Hexane) C->D E Single Crystal Formation D->E

Figure 1: Synthetic and crystallization workflow for 1,2,3-triazole derivatives.

X-Ray Diffraction Methodology

To resolve the exact position of the labile acidic proton and confirm the regioselectivity of the cycloaddition, single-crystal X-ray diffraction is required.

Causality Note: Data collection must be performed at cryogenic temperatures (typically 100 K). Cooling minimizes atomic thermal vibrations (Debye-Waller factors), which is absolutely critical for accurately mapping the electron density of light atoms like hydrogen, thereby confirming the tautomeric state (hydroxy-triazole vs. triazolone).

Step-by-Step Methodology:

  • Crystal Mounting: Select a pristine, block-shaped crystal under a polarized light microscope. Mount the crystal onto a cryoloop using paratone oil.

  • Data Collection: Transfer the loop to a diffractometer (e.g., Bruker Kappa-APEX2 CCD) equipped with a micro-source CuK α radiation ( λ = 1.54178 Å) or MoK α radiation ( λ = 0.71073 Å) under a 100 K nitrogen cold stream.

  • Integration & Reduction: Process the raw diffraction frames using software such as APEX3 or CrysAlisPro to integrate intensities and apply multi-scan absorption corrections.

  • Structure Solution & Refinement: Solve the phase problem using Intrinsic Phasing (SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL) via the OLEX2 graphical interface.

Validation Checkpoint: A structurally valid and publishable crystallographic model must converge with an R1​ value < 0.05 and a wR2​ value < 0.15. The Goodness-of-Fit (GooF) should be approximately 1.0.

XRD N1 Crystal Mounting (100K) N2 X-Ray Exposure (CuKα/MoKα) N1->N2 N3 Data Integration & Reduction N2->N3 N4 Structure Solution (SHELXT) N3->N4 N5 Refinement (SHELXL / OLEX2) N4->N5 N6 CIF Generation (CCDC Deposition) N5->N6

Figure 2: X-ray diffraction data collection and crystallographic refinement pipeline.

Crystallographic Data & Mechanistic Insights

The X-ray crystallographic analysis of 5-hydroxy-4-methyl-1-phenyl-1,2,3-triazole (deposited under CCDC 2051417 ) provides definitive proof of the molecule's architecture and behavioral characteristics [1].

Table 2: Crystallographic Parameters Summary (Derived from CCDC 2051417)

Crystallographic ParameterValue
Deposition Number CCDC 2051417
Empirical Formula C 9​ H 9​ N 3​ O
Formula Weight 175.19 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu K α )
Crystal System Monoclinic
Space Group P2 1​ /c
Regioselectivity Confirmation

Historically, distinguishing between 1,4- and 1,5-regioisomers in triazole synthesis via NMR alone can be ambiguous due to overlapping signals. The XRD data unequivocally confirms that the base-promoted cycloaddition of the 2-alkyl-substituted β-ketoester with phenyl azide yields the 1,4,5-trisubstituted regioisomer exclusively. The phenyl ring is definitively localized at the N1 position, while the methyl group resides at the C4 position.

Tautomerism and Hydrogen Bonding

A critical question in 5-hydroxy-1,2,3-triazole chemistry is the equilibrium between the enol (hydroxy) and keto (triazolone) tautomers. The crystallographic data reveals distinct C-O and C-N bond lengths that align with the hydroxy tautomer in the solid state.

Furthermore, the crystal packing reveals an extensive intermolecular hydrogen-bonding network. The highly acidic proton at the C5-OH group acts as a strong hydrogen bond donor to the N2 or N3 atom of an adjacent triazole molecule. This solid-state stabilization mechanism explains the compound's high melting point and provides a structural rationale for its facile deprotonation (pKa = 4.20) in solution, as the resulting triazolate anion is highly stabilized by resonance across the nitrogen-rich aromatic ring.

Conclusion

The crystallographic resolution of 4-methyl-1-phenyl-1,2,3-triazole derivatives, exemplified by CCDC 2051417, bridges the gap between synthetic methodology and physicochemical behavior. By employing rigorous, self-validating protocols for synthesis and X-ray diffraction, researchers can confidently leverage this scaffold as a highly tunable, acidic bioisostere in advanced drug discovery programs.

References

  • Pacifico, R., Destro, D., Gillick-Healy, M. W., Kelly, B. G., & Adamo, M. F. A. (2021). Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. The Journal of Organic Chemistry, 86(17), 11354–11360.[Link]

Exploratory

Mass Spectrometry Fragmentation Pathways of 4-Methyl-1-phenyl-1H-1,2,3-triazole: An In-Depth Technical Guide

Executive Summary The 1,2,3-triazole core is a privileged scaffold in modern drug discovery, primarily owing to the advent of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry[1]. For researchers and dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,3-triazole core is a privileged scaffold in modern drug discovery, primarily owing to the advent of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry[1]. For researchers and drug development professionals, the structural elucidation and pharmacokinetic profiling of these compounds rely heavily on high-resolution tandem mass spectrometry (HRMS/MS). This whitepaper details the mechanistic fragmentation pathways of the prototypical click product, 4-methyl-1-phenyl-1H-1,2,3-triazole , providing a foundational framework for interpreting the MS/MS spectra of complex triazole-containing therapeutics.

Thermodynamic Principles of Ionization

Under positive Electrospray Ionization (+ESI), 4-methyl-1-phenyl-1H-1,2,3-triazole (exact monoisotopic mass 159.0796 Da) readily accepts a proton at the N2 or N3 position, yielding a highly stable precursor ion [M+H]+ at m/z 160.087[1]. The localization of the charge on the nitrogen-rich heterocycle dictates the subsequent collision-induced dissociation (CID) cascade.

Primary Fragmentation: The N2​ Extrusion Paradigm

The defining and most diagnostically significant fragmentation of 1,2,3-triazoles is the rapid expulsion of molecular nitrogen ( N2​ , 28.006 Da)[2].

  • Causality & Mechanism : The cleavage of the triazole ring is enthalpically and entropically driven by the extreme thermodynamic stability of the N≡N triple bond. Because the nitrogen molecule is an excellent leaving group, this loss acts as an irreversible thermodynamic sink.

  • Intermediate Formation : The extrusion of N2​ from the precursor ion (m/z 160.087) generates a highly reactive intermediate at m/z 132.081 [C9​H10​N]+ . Mechanistically, this intermediate undergoes an immediate gas-phase ring contraction to form a 1-phenyl-3-methylazirine cation, which exists in equilibrium with its ketenimine tautomer[2].

Secondary Fragmentation: Divergent Pathways

Once the azirine/ketenimine intermediate (m/z 132.081) is formed, the fragmentation pathway diverges based on the applied collision energy (CE). The charge retention is governed by Stevenson's Rule, favoring the formation of the most stable carbocations.

  • Pathway A: Loss of Acetonitrile ( CH3​CN ) At moderate collision energies (25–30 eV), the intermediate undergoes a rearrangement and cleavage to expel acetonitrile (41.026 Da). This yields a highly stable tropylium or benzyl cation at m/z 91.055 [C7​H7​]+ .

  • Pathway B: Loss of Hydrogen Cyanide ( HCN ) An alternative cleavage of the ketenimine structure results in the neutral loss of HCN (27.011 Da), generating a phenylethyl cation at m/z 105.070 [C8​H9​]+ .

  • Pathway C: Phenyl Cation Formation At elevated collision energies (>30 eV), direct heterolytic cleavage of the N-phenyl bond occurs, leaving the charge on the aromatic ring to form the phenyl cation at m/z 77.039 [C6​H5​]+ .

MS_Fragmentation M [M+H]+ m/z 160.087 4-Methyl-1-phenyl-1H-1,2,3-triazole N2_loss [M+H - N2]+ m/z 132.081 Azirine / Ketenimine Cation M->N2_loss - N2 (28.006 Da) CE: 15-20 eV Ph_cat [C6H5]+ m/z 77.039 Phenyl Cation N2_loss->Ph_cat Cleavage CE: >30 eV CH3CN_loss [C7H7]+ m/z 91.055 Tropylium Cation N2_loss->CH3CN_loss - CH3CN (41.026 Da) CE: 25-30 eV HCN_loss [C8H9]+ m/z 105.070 Phenylethyl Cation N2_loss->HCN_loss - HCN (27.011 Da) CE: 25-30 eV

Figure 1: ESI-MS/MS fragmentation pathways of protonated 4-methyl-1-phenyl-1H-1,2,3-triazole.

Quantitative Data Summary

The following table summarizes the key diagnostic ions required for the structural verification of 4-methyl-1-phenyl-1H-1,2,3-triazole[3].

Ion AssignmentFormulaExact Mass (m/z)Neutral Loss (Da)Relative AbundanceOptimal CE (eV)
Precursor [M+H]+ [C9​H10​N3​]+ 160.0869N/A100% (Low CE)10
Azirine Cation [C9​H10​N]+ 132.081328.0056 ( N2​ )100% (Mid CE)20
Phenylethyl Cation [C8​H9​]+ 105.070455.0165 ( N2​ + HCN )45%30
Tropylium Cation [C7​H7​]+ 91.054869.0321 ( N2​ + CH3​CN )80%30
Phenyl Cation [C6​H5​]+ 77.039183.0478 (Cleavage)30%40

Standardized LC-HRMS/MS Experimental Protocol

To ensure high-fidelity data acquisition, the following step-by-step methodology establishes a self-validating analytical system. By employing a collision energy sweep, the protocol guarantees that both the fragile precursor and the high-energy terminal fragments are captured in a single analytical run.

Step 1: Sample Preparation
  • Stock Solution : Dissolve 1.0 mg of 4-methyl-1-phenyl-1H-1,2,3-triazole in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Working Dilution : Dilute the stock to 1 µg/mL using a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid (v/v). Causality: Formic acid ensures complete protonation of the triazole ring, maximizing [M+H]+ signal intensity and preventing sodium adduct ( [M+Na]+ ) formation, which fragments poorly and complicates spectral interpretation.

Step 2: UHPLC Separation
  • Column : C18 Reversed-Phase Column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phases :

    • Phase A: Water + 0.1% Formic Acid.

    • Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient : 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

Step 3: Mass Spectrometry Acquisition
  • Source Parameters : Positive ESI mode, Capillary Voltage 4000 V, Drying Gas Temperature 300 °C.

  • Self-Validating CID Workflow : Program the quadrupole to isolate m/z 160.087. Instead of a static collision energy, apply a CE Sweep from 10 eV to 40 eV .

    • Validation Check: If the m/z 132 peak is absent at 20 eV, the collision cell pressure (Argon/Nitrogen) is insufficient, and the user must abort and recalibrate the instrument before proceeding with unknown metabolite identification.

Workflow A Sample Prep 1 µg/mL in 50:50 MeOH:H2O (0.1% FA) B UHPLC Separation C18 Column Gradient Elution A->B C ESI(+) Ionization Capillary: 4000V Precursor: m/z 160 B->C D CID Fragmentation Collision Energy Sweep 10 eV to 40 eV C->D E HRMS Detection Orbitrap / TOF Mass Accuracy < 5 ppm D->E

Figure 2: Standardized LC-HRMS/MS experimental workflow for triazole characterization.

References

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC (nih.gov).
  • Tandem Catalysis: From Alkynoic Acids and Aryl Iodides to 1,2,3-Triazoles in One Pot.
  • Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors. Taylor & Francis.

Sources

Protocols & Analytical Methods

Method

4-Methyl-1-phenyl-1H-1,2,3-triazole as a Keystone Ligand in Transition Metal Catalysis

An Application Note and Protocol Guide for advanced researchers, synthetic chemists, and drug development professionals. Executive Summary & Mechanistic Rationale The development of highly efficient transition metal cata...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide for advanced researchers, synthetic chemists, and drug development professionals.

Executive Summary & Mechanistic Rationale

The development of highly efficient transition metal catalysts relies heavily on the strategic design of supporting ligands. While classical ligands (e.g., phosphines, normal N-heterocyclic carbenes) dominate the landscape, 4-methyl-1-phenyl-1H-1,2,3-triazole has emerged as a uniquely versatile scaffold. Its utility stems from a dual-reactivity profile [1]:

  • As a Neutral σ -Donor Ligand : The triazole core can coordinate to first-row transition metals (e.g., Fe, Cu, Co) via its N2 or N3 atoms. Unlike strongly coordinating pyridines that often poison Lewis acidic catalysts, 1,2,3-triazoles possess a "Goldilocks" binding affinity. They temper the extreme Lewis acidity of metals like Fe(III) just enough to prevent substrate decomposition, while maintaining sufficient catalytic activity for challenging bond activations [2].

  • As an Abnormal N-Heterocyclic Carbene (aNHC) Precursor : Alkylation at the N3 position yields a triazolium salt. Subsequent deprotonation at the C5 position generates a 1,2,3-triazolylidene. Because the carbene carbon (C5) is not flanked by two electronegative nitrogen atoms (unlike classical Arduengo carbenes), the inductive electron withdrawal is minimized. This makes triazolylidenes exceptionally strong σ -donors, capable of stabilizing high-valent metal intermediates and accelerating oxidative addition in cross-coupling reactions [3].

LigandPathways A Phenyl Azide + 2-Butynoic Acid B Decarboxylative CuAAC A->B C 4-Methyl-1-phenyl-1H-1,2,3-triazole (Versatile Ligand Core) B->C D Direct Metal Coordination (e.g., FeCl3) C->D F N3-Alkylation (MeI) C->F E Neutral Ligand Catalyst (High Chemoselectivity) D->E G Triazolium Salt (aNHC Precursor) F->G H Deprotonation & Metallation (e.g., Ag2O then PdCl2) G->H I Triazolylidene (aNHC) Complex (Strong σ-Donor Catalyst) H->I

Caption: Divergent catalytic applications of 4-methyl-1-phenyl-1H-1,2,3-triazole as a neutral ligand and aNHC precursor.

Experimental Protocols

Protocol A: Synthesis of 4-Methyl-1-phenyl-1H-1,2,3-triazole via Decarboxylative CuAAC

To avoid the handling of hazardous propyne gas, this protocol utilizes 2-butynoic acid as an alkyne surrogate in a tandem decarboxylative azide-alkyne cycloaddition[4].

Reagents & Materials:

  • Phenyl azide (10.0 mmol, 1.0 equiv)

  • 2-Butynoic acid (12.0 mmol, 1.2 equiv)

  • CuSO₄·5H₂O (0.5 mmol, 5 mol%)

  • Sodium ascorbate (1.0 mmol, 10 mol%)

  • DMSO/H₂O (10:1 v/v, 22 mL)

Step-by-Step Methodology:

  • Preparation : In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-butynoic acid and phenyl azide in the DMSO/H₂O mixture.

  • Catalyst Activation : Add sodium ascorbate followed by CuSO₄·5H₂O. The solution will transition from blue to pale yellow/brown, indicating the in situ generation of the active Cu(I) species.

  • Reaction : Stir the mixture at 40 °C open to the air. CO₂ evolution will be observed as the decarboxylation proceeds. Continue stirring for 12 hours.

  • Workup : Dilute the mixture with water (50 mL) and extract with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify via flash column chromatography (SiO₂, Hexanes/EtOAc 8:2) to afford the product as a yellow solid.

  • Self-Validation (QC) :

    • Yield : ~95%. Melting point: 69−71 °C.

    • ¹H NMR (200 MHz, CDCl₃) : δ 2.44 (s, 3H, CH₃), 7.37−7.54 (m, 3H, Ar-H), 7.69−7.73 (m, 3H, Ar-H + C5-H). The presence of the sharp singlet at 2.44 ppm confirms the methyl group, while the integration confirms decarboxylation.

Protocol B: Generation of Triazolylidene (aNHC) Palladium Complexes

This protocol outlines the conversion of the neutral triazole into a highly active abnormal carbene Palladium(II) complex, ideal for challenging Suzuki-Miyaura or Heck cross-couplings [1].

Step-by-Step Methodology:

  • Alkylation : Dissolve 4-methyl-1-phenyl-1H-1,2,3-triazole (5.0 mmol) in dry acetonitrile (15 mL). Add iodomethane (15.0 mmol, 3.0 equiv). Reflux for 24 hours under N₂. Concentrate to yield 3,4-dimethyl-1-phenyl-1H-1,2,3-triazolium iodide as a white precipitate. Wash with diethyl ether and dry.

  • Silver Transmetalation : In a flame-dried Schlenk flask shielded from light, suspend the triazolium salt (2.0 mmol) and Ag₂O (1.1 mmol, 0.55 equiv) in anhydrous CH₂Cl₂ (20 mL). Stir at room temperature for 15 hours. The solution will turn grey/black.

  • Palladation : Add[PdCl₂(PPh₃)₂] (2.0 mmol) directly to the suspension. Stir for an additional 12 hours at room temperature.

  • Isolation : Filter the mixture through a pad of Celite to remove AgI salts. Concentrate the filtrate and precipitate the Pd-aNHC complex using cold pentane.

  • Self-Validation (QC) : The critical diagnostic marker is the disappearance of the acidic C5-H proton (typically found at δ ~8.8 ppm in the triazolium salt) in the ¹H NMR spectrum of the final complex, confirming successful carbene formation and metal coordination.

Protocol C: Iron-Catalyzed Propargyl Alcohol Dehydration

Iron is an earth-abundant, non-toxic alternative to precious metals. However, bare FeCl₃ is highly Lewis acidic and often causes rapid polymerization of sensitive substrates like propargyl alcohols. Using 4-methyl-1-phenyl-1H-1,2,3-triazole as a ligand perfectly modulates this acidity, enabling the chemoselective synthesis of conjugated Z-enynes [2].

Step-by-Step Methodology:

  • Catalyst Pre-assembly : In a dry reaction vial, combine FeCl₃ (0.05 mmol, 5 mol%) and 4-methyl-1-phenyl-1H-1,2,3-triazole (0.10 mmol, 10 mol%) in anhydrous acetonitrile (2.0 mL). Stir for 10 minutes at room temperature until a homogeneous complex forms.

  • Substrate Addition : Add the propargyl alcohol substrate (1.0 mmol).

  • Reaction : Seal the vial and heat to 80 °C for 2 hours.

  • Workup : Cool to room temperature, filter through a short plug of silica gel (eluting with EtOAc), and concentrate.

  • Self-Validation (QC) : Analyze the crude mixture via ¹H NMR. The geometry of the resulting enyne double bond should be exclusively Z (>99:1 Z:E ratio), validated by the vicinal coupling constants of the alkene protons (typically J 10-12 Hz for Z-alkenes).

FeMechanism Sub Propargyl Alcohol Act Chemoselective C-O Cleavage Sub->Act Cat [FeCl3(Triazole)2] Active Species Cat->Act Tempers Lewis Acidity Int Carbocation Intermediate Act->Int Elim Ring-Opening Elimination Int->Elim Prod Conjugated Enyne (Z-isomer) Elim->Prod

Caption: Mechanism of Iron-catalyzed propargyl alcohol dehydration modulated by the triazole ligand.

Quantitative Data & Comparative Analysis

The superiority of 4-methyl-1-phenyl-1H-1,2,3-triazole over classical N-heterocycles in iron catalysis is stark. Stronger binders (like pyridine) completely saturate the iron center, shutting down catalytic activity. Conversely, the absence of a ligand leads to uncontrolled Lewis acid-mediated degradation.

Table 1: Ligand Effects on Fe-Catalyzed Propargyl Alcohol Dehydration [2]

Catalyst SystemLigand:Fe RatioYield (%)Z:E RatioMechanistic Observation
FeCl₃ (Bare)0< 10%N/ARapid substrate decomposition / tarring
FeCl₃ + Pyridine2:1TraceN/ACatalyst completely deactivated (over-binding)
FeCl₃ + 2,2'-Bipyridine1:1TraceN/ACatalyst completely deactivated (over-binding)
FeCl₃ + 4-Methyl-1-phenyl-1H-1,2,3-triazole 2:1 95% > 99:1 Clean conversion, controlled C-O activation

Furthermore, when converted into an abnormal carbene (aNHC), the triazole framework exhibits extraordinary electron-donating capabilities, surpassing even the most electron-rich phosphines and normal NHCs. This is quantified by the Tolman Electronic Parameter (TEP), where a lower wavenumber indicates stronger electron donation to the metal center.

Table 2: Electronic Properties of Carbene Ligands (Tolman Electronic Parameter) [3]

Ligand ClassRepresentative ExampleTEP (cm⁻¹)Relative Donor Strength
PhosphineTriphenylphosphine (PPh₃)2068.9Moderate
Normal NHCIMes (Arduengo Carbene)2050.7Strong
Abnormal NHC 1,2,3-Triazolylidene ~2040.0 Very Strong

References

  • Albrecht, M., et al. (2008). 1,2,3-Triazolylidenes as Versatile Abnormal Carbene Ligands for Late Transition Metals. Journal of the American Chemical Society. Available at:[Link]

  • Yan, W., Ye, X., Akhmedov, N. G., Petersen, J. L., & Shi, X. (2012). 1,2,3-Triazole: Unique Ligand in Promoting Iron-Catalyzed Propargyl Alcohol Dehydration. Organic Letters, 14(9), 2358-2361. Available at:[Link]

  • Gholinejad, M., et al. (2021). Computational investigations of click-derived 1,2,3-triazoles as keystone ligands for complexation with transition metals: a review. RSC Advances, 11, 33235-33255. Available at:[Link]

  • Hwang, J., et al. (2011). Tandem Catalysis: From Alkynoic Acids and Aryl Iodides to 1,2,3-Triazoles in One Pot. The Journal of Organic Chemistry, 76(7), 2169-2175. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-Methyl-1-phenyl-1H-1,2,3-triazole Synthesis

Welcome to the Reaction Optimization Center. The synthesis of 4-methyl-1-phenyl-1H-1,2,3-triazole via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) presents a unique set of physical and chemical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Reaction Optimization Center. The synthesis of 4-methyl-1-phenyl-1H-1,2,3-triazole via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) presents a unique set of physical and chemical challenges. Because the alkyne component (propyne/methylacetylene) is a gas at standard temperature and pressure, traditional open-flask protocols often result in stalled kinetics and poor yields.

This guide is engineered for drug development professionals and synthetic chemists. It bypasses generic advice to focus on the exact thermodynamic, kinetic, and operational causality required to drive this specific cycloaddition to >95% yield.

Part 1: Mechanistic Architecture & Reaction Logic

To troubleshoot effectively, you must first understand the catalytic engine of the reaction. The CuAAC reaction does not proceed via a concerted 1,3-dipolar cycloaddition; rather, it is a stepwise, copper-mediated process that lowers the activation barrier of the azide (distortion energy) by approximately 11 kcal/mol[1].

CuAAC_Mechanism Cu_cat Cu(I) Catalyst (Active Species) Alkyne_Coord π-Alkyne-Cu Complex (Propyne Binding) Cu_cat->Alkyne_Coord + Propyne Acetylide Dinuclear Cu-Acetylide (Deprotonation) Alkyne_Coord->Acetylide - H+ Azide_Bind Azide Coordination (Phenyl Azide) Acetylide->Azide_Bind + Phenyl Azide Metallacycle 6-Membered Metallacycle (C-N Bond Formation) Azide_Bind->Metallacycle Cyclization Product 4-Methyl-1-phenyl- 1H-1,2,3-triazole Metallacycle->Product + H+ (Protonolysis) Product->Cu_cat Catalyst Release

Catalytic cycle of CuAAC for 4-methyl-1-phenyl-1H-1,2,3-triazole synthesis.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my yield consistently below 40% when using standard open-flask CuAAC conditions?

The Causality: The primary failure point is the physical state of propyne. With a boiling point of −23.2 °C, propyne rapidly escapes open-flask systems. Even with continuous sparging, the steady-state concentration of dissolved propyne remains too low to efficiently drive the bimolecular collision with the dinuclear copper-acetylide complex[2]. This stoichiometric imbalance leads to prolonged reaction times, during which the Cu(I) catalyst degrades. The Solution: You must alter the physical parameters of the reaction. Conduct the synthesis in a sealed, heavy-walled pressure vessel to force the propyne gas into the solution phase. Alternatively, use a liquid surrogate such as 1-(trimethylsilyl)propyne, followed by a one-pot desilylation using TBAF (Tetrabutylammonium fluoride).

Q2: My reaction mixture turns green/blue shortly after initiation, and the reaction stalls. What causes this?

The Causality: This is a self-validating visual indicator of catalyst death. The active catalytic species is Cu(I) (which appears yellow/orange in solution). A shift to green or blue indicates the oxidation of Cu(I) to the catalytically inactive Cu(II) state, typically due to oxygen ingress or the disproportionation of Cu(I) into Cu(0) and Cu(II)[3]. The Solution:

  • Redox Buffering: Increase the loading of sodium ascorbate to 10–20 mol%. Ascorbate acts as a sacrificial reductant, continuously regenerating Cu(I) from any formed Cu(II) in situ.

  • Ligand Stabilization: Introduce a stabilizing, nitrogen-rich ligand such as TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA. These ligands encapsulate the Cu(I) center, protecting it from oxidation while accelerating the cycloaddition rate[3].

Q3: Does the choice of solvent significantly impact the activation barrier of this specific cycloaddition?

The Causality: Yes. Pure organic solvents (like DCM or Toluene) severely retard the reaction. The formation of the critical copper-acetylide intermediate requires the deprotonation of the terminal alkyne. Water plays a dual role: it acts as a highly polar medium that stabilizes the transition state, and it assists in lowering the pKa of the alkyne proton when coordinated to copper (dropping it by up to 9.8 units)[1]. The Solution: Always use an aqueous biphasic or co-solvent system. A 1:1 (v/v) mixture of tert-butanol and water ( t -BuOH/H₂O) or a 4:1 mixture of DMSO/H₂O provides the perfect balance of aqueous catalytic acceleration and organic solubility for the hydrophobic phenyl azide[4].

Troubleshooting Issue Low Yield / Stalled Reaction ColorCheck Check Mixture Color Issue->ColorCheck BlueGreen Blue/Green (Cu II) ColorCheck->BlueGreen YellowOrange Yellow/Orange (Cu I) ColorCheck->YellowOrange FixCu Degas + Add NaAsc/TBTA BlueGreen->FixCu CheckGas Check Propyne Conc. YellowOrange->CheckGas FixGas Use Sealed Tube CheckGas->FixGas

Diagnostic logic tree for troubleshooting stalled CuAAC reactions.

Part 3: Quantitative Optimization Data

The following table synthesizes quantitative data across various parameter adjustments, demonstrating the causal relationship between propyne containment, solvent choice, and final yield.

Solvent SystemCopper SourceAdditive / LigandPropyne Delivery MethodReaction TimeIsolated Yield (%)
DCM (Anhydrous)CuI (5 mol%)DIPEA (2.0 eq)Balloon (1 atm)24 h< 30%
t -BuOH/H₂O (1:1)CuSO₄ (5 mol%)NaAsc (10 mol%)Balloon (1 atm)18 h45%
t -BuOH/H₂O (1:1)CuSO₄ (5 mol%)NaAsc (10 mol%)Sealed Tube (3 bar) 6 h92%
DMSO/H₂O (4:1)CuSO₄ (2 mol%)NaAsc (5 mol%), TBTASealed Tube (3 bar) 4 h> 95%

Part 4: Standard Operating Procedure (SOP)

Methodology: High-Yield Synthesis via Sealed-Vessel CuAAC Note: This protocol utilizes a sealed pressure tube to overcome propyne volatility.

Safety Warning: Phenyl azide is potentially explosive if concentrated to a neat liquid. Always synthesize, store, and handle phenyl azide as a solution (e.g., in t -BuOH or MTBE). Never subject it to high-vacuum distillation or extreme heat.

  • Preparation of the Catalytic Solution:

    • In a 50 mL heavy-walled glass pressure tube equipped with a Teflon screw-thread cap and a magnetic stir bar, add 10 mL of a 1:1 (v/v) mixture of t -BuOH and deionized water.

    • Add CuSO₄·5H₂O (0.05 mmol, 5 mol%) and TBTA ligand (0.05 mmol, 5 mol%). Stir until a homogeneous suspension forms.

  • Reduction to Active Cu(I):

    • Add Sodium Ascorbate (0.10 mmol, 10 mol%). The solution will rapidly transition from pale blue to a bright yellow/orange, self-validating the generation of the active Cu(I) species.

  • Substrate Addition:

    • Add phenyl azide (1.0 mmol) as a pre-titrated solution in t -BuOH.

  • Propyne Introduction & Sealing:

    • Cool the pressure tube in a dry ice/acetone bath (−78 °C) to prevent solvent evaporation and to condense the incoming gas.

    • Sparge propyne gas directly into the cold solvent mixture using a submerged needle for 3–5 minutes (introducing an excess of approx. 3.0–5.0 mmol).

    • Immediately remove the needle and tightly seal the Teflon cap.

  • Cycloaddition:

    • Remove the vessel from the cold bath and allow it to warm to room temperature (20–25 °C) behind a blast shield. Stir vigorously for 4 to 6 hours.

    • In-process Control: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the phenyl azide spot confirms completion.

  • Workup & Isolation:

    • Carefully vent the pressure tube in a fume hood to release unreacted propyne.

    • Dilute the mixture with 20 mL of cold water. The 4-methyl-1-phenyl-1H-1,2,3-triazole will precipitate as a solid.

    • Filter the precipitate, wash with cold 5% aqueous ammonia (to remove residual copper salts), and dry under vacuum to yield the chemically pure product.

References

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. National Center for Biotechnology Information (NIH).[Link]

  • Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews - ACS Publications.[Link]

  • Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry.[Link]

  • A straightforward and sustainable synthesis of 1,4-disubstituted 1,2,3-triazoles via visible-light-promoted copper-catalyzed azide–alkyne cycloaddition (CuAAC). RSC Advances.[Link]

Sources

Optimization

controlling regioselectivity in 4-methyl-1-phenyl-1,2,3-triazole click reactions

Welcome to the Application Support Hub. As a Senior Application Scientist, I have designed this guide to address one of the most common challenges in synthetic drug development and materials science: controlling the regi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I have designed this guide to address one of the most common challenges in synthetic drug development and materials science: controlling the regioselectivity of azide-alkyne cycloadditions.

When synthesizing 4-methyl-1-phenyl-1,2,3-triazole from phenyl azide and propyne, the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition typically yields a problematic 1:1 mixture of 1,4- and 1,5-regioisomers. This occurs because the1[1].

To achieve absolute regiocontrol, we must override the thermal pathway using transition-metal catalysis. This portal provides the mechanistic causality, quantitative parameters, and self-validating protocols required to isolate your target isomer.

Mechanistic Causality & Reaction Pathways

The choice of metal catalyst fundamentally alters the reaction mechanism, dictating the spatial arrangement of the transition state:

  • CuAAC (1,4-Selective): Copper(I) specifically binds terminal alkynes to form a2[2]. This intermediate lowers the activation barrier and strictly forces the substituents into a 1,4-orientation during metallacycle formation.

  • RuAAC (1,5-Selective): Ruthenium(II) complexes, particularly those with bulky pentamethylcyclopentadienyl (Cp) ligands, activate the alkyne via π-interactions rather than acetylide formation. The 33[3], forcing the alkyne and azide into a 1,5-orientation during the oxidative coupling step.

Regioselectivity Reactants Phenyl Azide + Propyne CuAAC CuAAC Pathway Cu(I) Catalyst Reactants->CuAAC RT, Aqueous RuAAC RuAAC Pathway Ru(II) Catalyst Reactants->RuAAC RT to 60°C, Inert Thermal Thermal Huisgen Uncatalyzed Reactants->Thermal >80°C Isomer14 1,4-Isomer (4-methyl-1-phenyl) CuAAC->Isomer14 Exclusive Isomer15 1,5-Isomer (5-methyl-1-phenyl) RuAAC->Isomer15 Exclusive Mixture ~1:1 Mixture (1,4 & 1,5) Thermal->Mixture Non-selective

Reaction pathways for phenyl azide and propyne cycloaddition.

Quantitative Reaction Parameters

To ensure reproducibility, compare your experimental design against these validated baseline parameters:

ParameterCuAACRuAACThermal Huisgen
Target Regioisomer 1,4-disubstituted1,5-disubstituted~1:1 Mixture
Product Name 4-methyl-1-phenyl-1H-1,2,3-triazole5-methyl-1-phenyl-1H-1,2,3-triazoleMixed Isomers
Catalyst System CuSO₄ / Sodium AscorbateCp*RuCl(COD)None
Typical Temperature Room TemperatureRoom Temp to 60°C> 80°C
Preferred Solvents t-BuOH/H₂O, Water, DMSOToluene, DCE, THFToluene, DMF
Regioselectivity > 99%> 95%Low (~50/50)

Self-Validating Experimental Protocols

Field Note: Propyne is a flammable gas (bp -23°C). For precise stoichiometric control and safety at the bench scale, these protocols utilize a commercially available 1M solution of propyne in THF rather than direct gas bubbling.

Protocol A: CuAAC Synthesis of 4-methyl-1-phenyl-1H-1,2,3-triazole (1,4-Isomer)

This protocol relies on the in situ reduction of Cu(II) to Cu(I).2 to prevent the oxidative homocoupling of the alkyne (Glaser coupling)[2].

  • Preparation: In a round-bottom flask, dissolve phenyl azide (1.0 mmol) and propyne (1.2 mmol, 1.2 mL of 1M THF solution) in a 1:1 mixture of t-BuOH and deionized water (4 mL total).

  • Catalyst Generation: Add sodium ascorbate (0.1 mmol, 10 mol%) followed by CuSO₄·5H₂O (0.05 mmol, 5 mol%).

    • Validation Check 1 (Visual): The solution will initially flash blue (Cu²⁺) and rapidly transition to pale yellow or colorless, confirming the successful generation of the active Cu(I) catalytic species.

  • Reaction: Stir vigorously at room temperature for 12 hours.

    • Validation Check 2 (Physical): As the reaction progresses, the highly insoluble 1,4-triazole product will precipitate out of the aqueous mixture as a white solid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

    • Validation Check 3 (Analytical): Run a ¹H NMR (CDCl₃). You should observe the diagnostic4[4].

Protocol B: RuAAC Synthesis of 5-methyl-1-phenyl-1H-1,2,3-triazole (1,5-Isomer)

Unlike CuAAC, RuAAC requires strictly anhydrous and inert conditions to prevent catalyst deactivation. We utilize Cp*RuCl(COD) because the 5, allowing the reaction to proceed efficiently at room temperature or mild heating[5].

  • Preparation: Inside a glovebox or under strict argon flow, dissolve Cp*RuCl(COD) (0.05 mmol, 5 mol%) in anhydrous, degassed 1,2-dichloroethane (DCE) (4 mL).

  • Reagent Addition: Add phenyl azide (1.0 mmol) and propyne (1.2 mmol, 1.2 mL of 1M THF solution).

    • Validation Check 1 (Visual): The solution should remain a homogeneous dark amber/brown, indicating active catalyst coordination.

  • Reaction: Stir at 45°C for 12–24 hours.

    • Validation Check 2 (In-Process): Monitor via TLC (Hexane/EtOAc). The complete disappearance of the phenyl azide spot confirms conversion.

  • Isolation: Concentrate the mixture under reduced pressure and purify via flash chromatography.

    • Validation Check 3 (Analytical): Run a ¹H NMR (CDCl₃). The diagnostic4, distinguishing it from the 1,4-isomer[4].

RuAAC_Mechanism Precatalyst CpRuCl(COD) Precatalyst ActiveCat [CpRuCl] Active Catalyst Precatalyst->ActiveCat - COD Ligand Coordination Azide & Alkyne Coordination ActiveCat->Coordination + Reactants Intermediate Ruthenacycle Intermediate Coordination->Intermediate Oxidative Coupling Product 1,5-Disubstituted Triazole Intermediate->Product Reductive Elimination Product->ActiveCat Catalyst Regeneration

Catalytic cycle of RuAAC directing 1,5-regioselectivity.

Troubleshooting & FAQs

Q: My CuAAC reaction is yielding a complex mixture with low amounts of the 1,4-triazole. What is going wrong? A: You are likely experiencing catalyst poisoning or competing alkyne homocoupling. If oxygen enters the system, it oxidizes the active Cu(I) back to Cu(II), which acts as a catalyst for Glaser coupling (joining two propyne molecules together). Solution: Ensure you are using a sufficient excess of sodium ascorbate (at least 2x the copper loading) to maintain the Cu(I) state, and degas your solvents if the problem persists[2].

Q: I attempted a RuAAC reaction, but my NMR shows a 1:1 mixture of 1,4- and 1,5-isomers. Why did the regioselectivity fail? A: A 1:1 mixture indicates that your ruthenium catalyst died, and the reaction proceeded via the uncatalyzed thermal Huisgen pathway[6]. Ru(II) is highly sensitive to oxidation. Solution: Verify the integrity of your Cp*RuCl(COD) stock, ensure strict Schlenk line or glovebox techniques, and use completely anhydrous, degassed solvents[3].

Q: Can I use water as a solvent for RuAAC like I do for CuAAC? A: No. While 7 due to hydrophobic effects accelerating the reaction[7], RuAAC requires non-protic organic solvents (e.g., Toluene, THF, DCE) to maintain the solubility of the catalyst and prevent ligand displacement by water molecules[5].

Q: I am using CpRuCl(PPh₃)₂ instead of CpRuCl(COD). My reaction is incredibly slow at room temperature. Why? A: The triphenylphosphine (PPh₃) ligands are strongly bound to the ruthenium center. To create the vacant coordination site necessary for the azide and alkyne to bind, you must provide thermal energy (>60°C) to dissociate the PPh₃ ligands. Switching to the COD ligand bypasses this issue, as it is much more labile at room temperature[3].

References

  • Benchchem. "addressing regioselectivity issues in triazole synthesis".
  • NIH (PMC).
  • ACS Publications.
  • MDPI. "Synthesis of Dense 1,2,3-Triazole Oligomers Consisting Preferentially of 1,5-Disubstituted Units via Ruthenium(II)
  • Organic-Chemistry.org. "Click Chemistry Azide-Alkyne Cycloaddition".
  • NIH (PMC). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides".
  • RSC Publishing. "A straightforward and sustainable synthesis of 1,4-disubstituted 1,2,3-triazoles via visible-light-promoted copper-catalyzed azide–alkyne cycloaddition (CuAAC)".

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Issues of 4-Methyl-1-phenyl-1H-1,2,3-triazole

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the notoriously challenging solubility profile of 4-methyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the notoriously challenging solubility profile of 4-methyl-1-phenyl-1H-1,2,3-triazole and related click-chemistry derivatives.

Part 1: Core Diagnostics (The "Why")

Q: Why is 4-methyl-1-phenyl-1H-1,2,3-triazole so difficult to dissolve, even in standard halogenated solvents like chloroform? A: The insolubility is a direct consequence of the molecule's electronic and structural properties. The 1,2,3-triazole ring possesses a massive dipole moment (approximately 5 Debye) and acts as a strong hydrogen bond acceptor[1]. When synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the resulting 1,4-disubstituted geometry is highly planar[2]. This planarity, combined with the phenyl ring, promotes intense intermolecular π−π stacking and strong dipole-dipole interactions, creating a tightly packed, highly stable crystal lattice. The lattice energy is so high that standard non-polar or moderately polar solvents cannot disrupt it. In fact, literature documents that acquiring 13 C NMR spectra for this specific compound in standard CDCl 3​ is often impossible due to its exceptionally low solubility[3].

Q: Does the synthesis method affect its solubility profile? A: Yes, significantly. CuAAC exclusively yields the 1,4-disubstituted isomer (4-methyl-1-phenyl-1H-1,2,3-triazole). Thermal Huisgen cycloadditions, on the other hand, yield a mixture of 1,4- and 1,5-isomers. The 1,4-disubstituted triazoles exhibit significantly higher crystallinity and melting points compared to their 1,5-counterparts, which directly translates to poorer solubility in common organic solvents[4].

Q: I need to purify my crude reaction mixture, but the compound crashes out on the silica column. How do I prevent this? A: Liquid-loading this compound onto a column using DCM or EtOAc often fails because the compound precipitates as the solvent band diffuses and evaporates during loading. You must transition to a dry-loading (solid-loading) technique. Dissolve the crude mixture in a strong polar aprotic solvent (like THF or a large volume of DCM/MeOH), add silica gel, and evaporate the solvent completely to create a free-flowing powder. For elution, transition from standard Hexanes/EtOAc to a more aggressive gradient like DCM/Methanol (e.g., 99:1 to 95:5).

Part 2: Solvent Selection Matrix

To systematically overcome these lattice forces, you must select solvents that can outcompete the intermolecular hydrogen bonding and dipole interactions. Polar aprotic solvents are generally the most effective[5].

Table 1: Quantitative & Qualitative Solvent Selection Matrix for 4-Methyl-1-phenyl-1H-1,2,3-triazole

Solvent ClassSpecific SolventSolubilizing MechanismExpected SolubilityRecommended Use Case
Aliphatic/Aromatic Hexanes, TolueneNone (Cannot break dipole interactions)Very Poor Anti-solvent for precipitation/crystallization.
Ethers Diethyl Ether, THFWeak dipole disruptionPoor to Moderate Washing crude solids to remove unreacted alkynes.
Halogenated Chloroform, DCMModerate dipole disruptionModerate Liquid-liquid extraction (requires large volumes)[3].
Protic Methanol, EthanolHydrogen bond donation to triazole N-atomsModerate Co-solvent in chromatography (DCM/MeOH gradients).
Polar Aprotic DMSO, DMF, NMPStrong dipole disruption; outcompetes lattice energyExcellent NMR spectroscopy (DMSO-d6), biological assays[5].
Part 3: Troubleshooting Workflow

Use the following decision matrix to determine the correct intervention based on your experimental scale.

SolubilityWorkflow Start Solubility Issue: 4-methyl-1-phenyl-1H-1,2,3-triazole Scale Determine Application Scale Start->Scale Analytical Analytical (NMR/LCMS) Scale->Analytical Preparative Preparative (Column/Cryst.) Scale->Preparative NMR Switch to DMSO-d6 or DMF-d7 Analytical->NMR NMR LCMS Use MeCN/H2O with 0.1% Formic Acid Analytical->LCMS LCMS SolidLoad Solid-Load on Silica (Dry Loading) Preparative->SolidLoad Purifying HeatSonicate Apply Heat (40°C) & Sonication NMR->HeatSonicate LCMS->HeatSonicate Gradient Elute with DCM/MeOH (95:5 to 90:10) SolidLoad->Gradient Success Complete Dissolution Gradient->Success HeatSonicate->Success

Figure 1: Decision tree for troubleshooting 1,2,3-triazole solubility based on application scale.

Part 4: Validated Experimental Protocols
Protocol 1: Micro-Scale Solvent Screening for Biological Assays

Causality: Biological assays require stock solutions in DMSO, but precipitation often occurs when spiking into aqueous media. This protocol establishes the maximum stable concentration and uses a self-validating turbidimetric check.

  • Weighing: Accurately weigh 5.0 mg of 4-methyl-1-phenyl-1H-1,2,3-triazole into a 2.0 mL Eppendorf tube.

  • Primary Solvation: Add 50 μ L of anhydrous DMSO to achieve a theoretical 100 mg/mL stock.

  • Physical Disruption: Vortex for 30 seconds. If particulates remain, place the tube in an ultrasonic bath at 40°C for 5 minutes. The acoustic cavitation provides the localized energy required to break the π−π stacking.

  • Aqueous Spiking (Self-Validation): In a separate clear glass vial, add 990 μ L of your target aqueous buffer (e.g., PBS). Slowly titrate 10 μ L of the DMSO stock into the buffer while stirring rapidly.

  • Turbidimetric Analysis: Observe the vial against a dark background. If a milky suspension forms (nephelometric scattering), the compound has crashed out. You must either reduce the stock concentration or add a biocompatible surfactant (e.g., 0.1% Tween-20) to the aqueous buffer.

Protocol 2: Preparation of High-Concentration NMR Samples

Causality: 13 C NMR requires high concentrations (~20-50 mg/mL). Standard CDCl 3​ will fail for this compound[3]. This protocol ensures a fully dissolved, particulate-free sample for optimal magnetic shimming.

  • Solvent Switch: Bypass CDCl 3​ entirely. Weigh 25 mg of the compound into a 1.5 mL glass vial.

  • Addition: Add 0.6 mL of DMSO- d6​ (or DMF- d7​ if the DMSO residual peak at 2.5 ppm obscures your methyl signal).

  • Thermal Annealing: Heat the vial to 50°C using an aluminum heating block for 10 minutes to fully solvate the crystalline lattice.

  • Filtration (Self-Validation): To ensure a high-quality shim during NMR acquisition, draw the warm solution into a 1 mL syringe and filter it through a 0.2 μ m PTFE syringe filter directly into the NMR tube. This removes microscopic seed crystals that cause line broadening and poor spectral resolution.

Sources

Reference Data & Comparative Studies

Validation

1,4-isomer vs 1,5-isomer of 4-methyl-1-phenyl-1H-1,2,3-triazole NMR comparison

The advent of "click chemistry" has made 1,2,3-triazoles indispensable scaffolds in drug discovery, bioconjugation, and materials science. While the classic Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) exclusively...

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Author: BenchChem Technical Support Team. Date: April 2026

The advent of "click chemistry" has made 1,2,3-triazoles indispensable scaffolds in drug discovery, bioconjugation, and materials science. While the classic Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) exclusively yields 1,4-disubstituted triazoles, Ruthenium-Catalyzed (RuAAC) or thermal conditions yield 1,5-disubstituted isomers or regioisomeric mixtures ([1]).

For researchers synthesizing 4-methyl-1-phenyl-1H-1,2,3-triazole , differentiating the 1,4-isomer from its 1,5-isomer (5-methyl-1-phenyl-1H-1,2,3-triazole) is a critical quality control step. This guide provides an authoritative, self-validating framework for distinguishing these regioisomers using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, grounded in mechanistic causality.

Mechanistic Context & Regioselectivity

The substitution pattern of the triazole ring is entirely dictated by the catalytic pathway chosen during synthesis. Understanding this origin is the first step in structural validation.

Synthesis_Pathways SM Phenyl Azide + Propyne Cu CuAAC Pathway (Cu Catalyst) SM->Cu Terminal Alkyne Ru RuAAC Pathway (Ru Catalyst) SM->Ru Terminal Alkyne Iso14 1,4-Isomer (4-Methyl-1-phenyl-1H-1,2,3-triazole) Cu->Iso14 Regiospecific Iso15 1,5-Isomer (5-Methyl-1-phenyl-1H-1,2,3-triazole) Ru->Iso15 Regiospecific

Regioselective synthesis pathways for 1,4- and 1,5-triazole isomers via click chemistry.

1D NMR Comparative Analysis: Electronic Environments

1D NMR provides rapid, highly diagnostic indicators of regiochemistry. The chemical shifts are driven by the distinct electronic environments and steric constraints of the two isomers.

Proton (1H) NMR Causality

In the 1,4-isomer, the triazole proton (H-5) is highly deshielded by the adjacent N-1 atom and the electron-withdrawing triazole core, pushing its resonance to ~7.8–8.0 ppm ([1]). Conversely, in the 1,5-isomer, the C5-methyl group is forced into close spatial proximity with the N1-phenyl ring. Due to steric clash, the phenyl ring twists orthogonally to the triazole plane. The resulting π-electron cloud creates a powerful anisotropic shielding cone over the C5 position, shifting the methyl protons significantly upfield (~2.1 ppm) compared to the unshielded C4-methyl of the 1,4-isomer.

Carbon (13C) NMR Causality

As established by authoritative structural assignment methods ([2]), the C-5 carbon in 1,4-disubstituted triazoles presents a highly characteristic, reliable signal at ~120 ppm. In stark contrast, the C-4 carbon in 1,5-disubstituted isomers appears much further downfield at ~133 ppm.

Table 1: 1H NMR Diagnostic Shifts (CDCl3, 400 MHz)

Structural Feature1,4-Isomer (4-Methyl-1-phenyl)1,5-Isomer (5-Methyl-1-phenyl)Mechanistic Causality
Triazole Proton ~7.8 – 8.0 ppm (H-5)~7.6 – 7.7 ppm (H-4)H-5 is highly deshielded by the adjacent N-1 atom.
Methyl Group ~2.3 – 2.5 ppm (C4-CH3)~2.1 – 2.2 ppm (C5-CH3)C5-CH3 is shielded by the anisotropic cone of the orthogonal N1-phenyl ring.

Table 2: 13C NMR Diagnostic Shifts (CDCl3, 100 MHz)

Structural Feature1,4-Isomer (4-Methyl-1-phenyl)1,5-Isomer (5-Methyl-1-phenyl)Mechanistic Causality
Triazole C-H ~120 ppm (C-5)~133 ppm (C-4)C-5 is adjacent to N-1, resulting in a distinct upfield shift compared to C-4[2].
Triazole C-CH3 ~140 – 145 ppm (C-4)~130 – 135 ppm (C-5)Quaternary C-4 is more deshielded due to its position between C-5 and N-3.

Orthogonal Validation via 2D NOESY

While 1D NMR provides strong evidence, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) offers definitive, self-validating proof of regiochemistry by mapping through-space proximities (< 5 Å) ([3]).

  • 1,4-Isomer: The H-5 proton is adjacent to the N1-phenyl ring. A strong NOE cross-peak will be observed between the phenyl ortho-protons and the triazole H-5 proton.

  • 1,5-Isomer: The C5-methyl group occupies the space adjacent to the N1-phenyl ring. A strong NOE cross-peak will uniquely appear between the phenyl ortho-protons and the methyl protons.

NOESY_Correlations cluster_14 1,4-Isomer NOE Profile cluster_15 1,5-Isomer NOE Profile Ph14 N1-Phenyl (Ortho Protons) H5 Triazole H-5 (~7.9 ppm) Ph14->H5 Strong NOE Me4 C4-Methyl (~2.4 ppm) H5->Me4 Weak NOE Ph15 N1-Phenyl (Ortho Protons) Me5 C5-Methyl (~2.1 ppm) Ph15->Me5 Strong NOE H4 Triazole H-4 (~7.6 ppm) Me5->H4 Weak NOE

Key 2D NOESY NMR spatial correlations used to distinguish 1,4- and 1,5-isomers.

Experimental Protocols for Reliable Differentiation

To ensure the integrity of the structural assignment, execute the following self-validating workflow:

Step 1: Sample Preparation & Purification

  • Action: Dissolve 15–20 mg of the purified triazole in 0.6 mL of deuterated chloroform (CDCl3).

  • Causality: Ensure the sample is rigorously purified from paramagnetic impurities (e.g., residual Cu or Ru catalysts via a short silica plug or EDTA wash). Trace metals will broaden NMR signals and severely degrade the relaxation times required for high-quality NOESY spectra ([1]).

Step 2: 1D NMR Acquisition

  • 1H NMR: Acquire at 400 MHz or higher. Use a standard 30° pulse sequence with a relaxation delay (D1) of 2 seconds. 16 scans are sufficient.

  • 13C NMR: Acquire at 100 MHz or higher using a proton-decoupled sequence (e.g., zgpg30). Critical: Set D1 to 2–3 seconds to ensure proper relaxation of the quaternary carbons (C-4 and C-5), which are required to confirm the ~120 ppm vs ~133 ppm shift ([2]). Acquire a minimum of 512 scans.

Step 3: 2D NOESY Acquisition

  • Action: Use a phase-sensitive NOESY sequence with 2048 data points in t2​ and 256 increments in t1​ .

  • Causality (Mixing Time): Set the mixing time ( d8​ ) to 300–500 ms . Because 4-methyl-1-phenyl-1H-1,2,3-triazole is a small molecule (MW ~173 g/mol ), it tumbles rapidly in solution (extreme narrowing limit). A longer mixing time is required to allow the NOE to build up sufficiently without introducing artifacts from spin diffusion ([3]).

Step 4: Data Processing

  • Apply a squared sine-bell apodization function in both dimensions. Phase correct manually to ensure pure absorptive peak shapes. Look for the defining cross-peak between the multiplet at ~7.4–7.6 ppm (phenyl ortho-protons) and either the triazole proton (~7.9 ppm) or the methyl group (~2.1 ppm).

References

  • Method for Assigning Structure of 1,2,3-Triazoles. The Journal of Organic Chemistry. URL:[Link]

  • Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles. ACS Symposium Series. URL:[Link]

  • Chiral 1,5-disubstituted 1,2,3-triazoles – versatile tools for foldamers and peptidomimetic applications. Organic & Biomolecular Chemistry. URL:[Link]

Sources

Comparative

A Comparative Guide to the GC-MS Retention Times of 4-Methyl-1-phenyl-1H-1,2,3-Triazole Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 1,2,3-Triazoles in Modern Chemistry The 1,2,3-triazole core is a significant scaffold in medicinal chemistry and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1,2,3-Triazoles in Modern Chemistry

The 1,2,3-triazole core is a significant scaffold in medicinal chemistry and drug development, valued for its chemical stability and ability to engage in hydrogen bonding. Derivatives of 1-phenyl-1H-1,2,3-triazole, in particular, are foundational in creating a diverse array of compounds with a broad spectrum of biological activities. The precise analysis of these compounds is critical for synthesis verification, purity assessment, and metabolic studies. Gas chromatography-mass spectrometry (GC-MS) stands as a powerful analytical technique for the separation and identification of these volatile and semi-volatile derivatives.[1]

This guide provides an in-depth comparison of the expected Gas Chromatography-Mass Spectrometry (GC-MS) retention times for a series of 4-methyl-1-phenyl-1H-1,2,3-triazole derivatives. By understanding the factors that influence their elution order, researchers can better predict the chromatographic behavior of novel analogues, streamline method development, and confidently identify compounds in complex matrices.

The Science of Separation: GC-MS Principles for Triazole Analysis

Gas chromatography (GC) separates compounds based on their volatility and their interactions with a stationary phase within a heated column.[2] Molecules with lower boiling points and weaker interactions with the stationary phase travel through the column faster, resulting in shorter retention times.[3] Conversely, compounds with higher boiling points and stronger interactions are retained longer.[3] The mass spectrometer (MS) then detects, ionizes, and fragments the eluted molecules, providing a unique mass spectrum that acts as a chemical fingerprint for identification.

Several key factors influence the retention time of 4-methyl-1-phenyl-1H-1,2,3-triazole derivatives:

  • Volatility and Boiling Point: The boiling point of a compound is a primary determinant of its retention time.[4] Substituents on the phenyl ring can significantly alter the molecule's volatility.

  • Polarity: The polarity of the analyte and its interaction with the stationary phase are crucial.[2] Non-polar columns, such as those with a 5% phenyl-substituted methylpolysiloxane phase, are commonly used for the analysis of aromatic compounds and tend to separate molecules based on their boiling points.[5]

  • Molecular Weight and Size: Generally, as the molecular weight of a compound increases, its boiling point also increases, leading to longer retention times.[2]

  • Substituent Effects: The nature and position of substituents on the phenyl ring can have a profound impact on the molecule's polarity, volatility, and overall shape, thereby influencing its retention time.

Predicting Elution Order: A Comparative Analysis

Derivative (Substituent on Phenyl Ring)Predicted Elution OrderRationale
4-methyl-1-phenyl-1H-1,2,3-triazole1 (Fastest)The parent compound with the lowest molecular weight and boiling point.
4-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole2The addition of a methyl group increases the molecular weight and boiling point slightly compared to the parent compound.
4-methyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole3The methoxy group is larger and more polar than a methyl group, leading to a higher boiling point and potentially stronger interactions with the stationary phase.
4-methyl-1-(4-chlorophenyl)-1H-1,2,3-triazole4The chloro-substituent significantly increases the molecular weight and boiling point.
4-methyl-1-(4-bromophenyl)-1H-1,2,3-triazole5The bromo-substituent is heavier than the chloro-substituent, resulting in a higher boiling point and longer retention time.
4-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole6 (Slowest)The nitro group is highly polar and significantly increases the molecule's boiling point, leading to the longest retention time in this series.

Experimental Workflow for GC-MS Analysis

The following is a detailed, step-by-step methodology for the GC-MS analysis of 4-methyl-1-phenyl-1H-1,2,3-triazole derivatives. This protocol is a self-validating system designed for reproducibility and accuracy.

fragmentation_pathway M Molecular Ion (M+•) [4-methyl-1-phenyl-1,2,3-triazole] M_minus_N2 [M - N2]+• M->M_minus_N2 - N2 Phenyl_cation Phenyl Cation (m/z 77) M->Phenyl_cation Substituted_phenyl_cation Substituted Phenyl Cation M->Substituted_phenyl_cation Triazole_fragments Triazole Ring Fragments M_minus_N2->Triazole_fragments

Sources

Validation

A Comparative Guide to the Elemental Analysis Validation of Synthesized 4-methyl-1-phenyl-1H-1,2,3-triazole

Executive Summary The synthesis of novel chemical entities, such as the versatile 1,2,3-triazole derivatives, is foundational to progress in medicinal chemistry and materials science. However, synthesis is merely the fir...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of novel chemical entities, such as the versatile 1,2,3-triazole derivatives, is foundational to progress in medicinal chemistry and materials science. However, synthesis is merely the first step; rigorous validation of a compound's structure and purity is paramount to ensure the reliability and reproducibility of subsequent research. This guide provides an in-depth comparison of elemental analysis (EA) as a cornerstone of purity validation for the synthesized compound 4-methyl-1-phenyl-1H-1,2,3-triazole. We will objectively compare its performance with orthogonal analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), providing the experimental data and procedural logic necessary for researchers, scientists, and drug development professionals to make informed validation choices.

Introduction: The Imperative of Analytical Validation

The 1,2,3-triazole scaffold is a privileged structure in drug discovery and chemical biology, lauded for its stability and capacity for forming hydrogen bonds.[1][2] The copper-catalyzed azide-alkyne cycloaddition (CuAAC), often termed "click chemistry," has made derivatives like 4-methyl-1-phenyl-1H-1,2,3-triazole readily accessible.[3][4] Once a synthesis is complete, the critical question arises: "Have I made the correct molecule, and is it pure?" Answering this requires a multi-faceted analytical approach. While modern spectroscopic methods provide immense structural detail, elemental analysis remains a fundamental and often required proof of compositional integrity and purity.[5] This guide will dissect the role and value of elemental analysis in the context of other powerful validation tools.

The Gold Standard: Elemental Analysis (EA)

For decades, elemental analysis has served as a primary method for confirming the empirical formula of a pure organic compound.[6] For regulatory submissions and publication in many high-impact journals, providing elemental analysis data that falls within an acceptable range of theoretical values is mandatory.[5][7]

Theoretical Composition of 4-methyl-1-phenyl-1H-1,2,3-triazole

The first step in validation is knowing the target. The properties of the target molecule are as follows:

  • Molecular Formula: C₉H₉N₃[8]

  • Molecular Weight: 159.19 g/mol [8]

Based on this, the theoretical elemental composition is calculated:

  • Carbon (C): (9 × 12.011) / 159.19 × 100% = 67.88%

  • Hydrogen (H): (9 × 1.008) / 159.19 × 100% = 5.70%

  • Nitrogen (N): (3 × 14.007) / 159.19 × 100% = 26.41%

Principle of Combustion Analysis

The most common form of elemental analysis for organic compounds is combustion analysis, often performed on a CHNS/O analyzer.[9][10] The technique is destructive but provides highly accurate quantitative data.

The underlying principle is the complete combustion of a small, precisely weighed sample in an oxygen-rich environment at high temperatures (typically ~1000°C).[11][12] This process breaks the molecule down into simple, stable gases.

  • Carbon is converted to Carbon Dioxide (CO₂).

  • Hydrogen is converted to Water (H₂O).

  • Nitrogen is converted to Nitrogen gas (N₂) and/or Nitrogen Oxides (NOₓ), which are subsequently reduced to N₂.[12]

These gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector (TCD) or specific infrared cells.[10] The instrument's software then back-calculates the percentage mass of each element in the original sample.

Experimental Protocol: CHN Analysis
  • Sample Preparation: The synthesized 4-methyl-1-phenyl-1H-1,2,3-triazole must be meticulously purified (e.g., by recrystallization or column chromatography) and dried in vacuo to remove all traces of solvent and water. The presence of even fractional molecules of solvent can significantly skew results.[7]

  • Instrument Calibration: The CHN analyzer is calibrated using a certified organic standard with a known elemental composition (e.g., acetanilide). This step is crucial for ensuring the accuracy of the measurements.

  • Sample Weighing: A small amount of the purified sample (typically 1-3 mg) is weighed with high precision into a tin or silver capsule. The exact mass is recorded.

  • Analysis: The capsule is introduced into the combustion furnace of the analyzer. The automated process of combustion, gas separation, and detection ensues.

  • Data Acquisition: The analyzer outputs the percentage of C, H, and N for the sample. The process is often run in triplicate to ensure precision.

Interpreting the Results: The ±0.4% Criterion

For a compound to be considered pure, the experimentally determined percentages for C, H, and N must typically be within ±0.4% of the theoretical calculated values.[5][7]

Hypothetical Experimental Data:

Element Theoretical % Experimental % Deviation Pass/Fail
Carbon 67.88 67.65 -0.23% Pass
Hydrogen 5.70 5.78 +0.08% Pass

| Nitrogen | 26.41 | 26.22 | -0.19% | Pass |

A result like the one above provides strong evidence of the sample's purity and correct elemental composition. A deviation greater than 0.4% often suggests the presence of impurities, residual solvent, or water, necessitating further purification.[5]

Orthogonal Validation Methods: A Comparative Analysis

Relying on a single analytical technique is insufficient. Orthogonal methods, which measure different properties of the molecule, provide a more complete and trustworthy validation.

Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds.[13] It provides detailed information about the chemical environment of ¹H (proton) and ¹³C nuclei, allowing for the confirmation of the molecular skeleton and connectivity.

  • Causality: NMR works by measuring the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. The precise frequency absorbed (chemical shift) is highly sensitive to the local electronic environment, revealing the type of proton or carbon atom.

  • Expected Spectral Features for C₉H₉N₃:

    • ¹H NMR: Signals corresponding to the phenyl protons (aromatic region, ~7.4-7.8 ppm), the triazole ring proton (singlet, ~8.0-8.5 ppm), and the methyl group protons (singlet, ~2.4 ppm). Integration of these signals should correspond to a 5:1:3 ratio.[2]

    • ¹³C NMR: Distinct signals for each of the unique carbon atoms in the phenyl ring, the triazole ring, and the methyl group.

  • Trustworthiness: Purity can be assessed by the absence of unassignable peaks. The sharpness of melting points can also be a reliable indicator of purity.[14]

Method 2: High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight.[15] HRMS provides extremely accurate mass measurements, which can be used to confirm the molecular formula.[16][17]

  • Causality: In a technique like Electrospray Ionization (ESI), the sample is ionized, and the resulting ions are guided into a mass analyzer (e.g., Time-of-Flight, TOF). The analyzer separates ions based on their m/z, allowing for the determination of the parent ion's mass with high precision.

  • Expected HRMS Data for C₉H₉N₃:

    • Calculated Exact Mass ([M+H]⁺): 160.0875 (for C₉H₁₀N₃⁺)

    • Expected Found Mass: An experimental value within a very narrow tolerance (e.g., ±5 ppm) of the calculated mass. For example, a found value of 160.0872 would strongly support the assigned molecular formula.[18]

  • Trustworthiness: HRMS is exceptionally sensitive and specific for confirming the elemental formula, a task that EA cannot perform alone.

Synthesizing the Data: A Multi-faceted Approach to Validation

No single technique tells the whole story. A robust validation strategy integrates data from multiple orthogonal methods to build an undeniable case for the compound's identity and purity.

Overall Validation Workflow

The following workflow illustrates a comprehensive approach to validating a newly synthesized compound like 4-methyl-1-phenyl-1H-1,2,3-triazole.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Characterization Synthesis Chemical Synthesis (e.g., CuAAC) Purification Purification (Chromatography/Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Confirms Structure Purification->NMR Primary Structural Proof HRMS High-Resolution MS Confirms Molecular Formula NMR->HRMS Confirm Formula EA Elemental Analysis Confirms Purity & Composition HRMS->EA Final Purity Proof Validated_Compound Validated Compound (Structure & Purity Confirmed) EA->Validated_Compound Meets ±0.4% Criterion

Caption: Workflow for comprehensive validation of a synthesized compound.

Comparative Data Summary

The table below objectively compares the three primary validation techniques discussed.

FeatureElemental Analysis (EA)NMR SpectroscopyHigh-Resolution MS (HRMS)
Primary Information % Composition (C,H,N,S,O)Molecular Structure & ConnectivityExact Mass & Molecular Formula
Purity Assessment Excellent (Quantitative)Good (Qualitative/Semi-Quantitative)Poor (Not a purity technique)
Sensitivity Milligram (mg) rangeMilligram (mg) rangeMicrogram (µg) to Nanogram (ng)
Sample State Solid, LiquidSolutionSolution, Solid (with specific sources)
Key Strength Gold standard for ultimate purity confirmation.[5]Unambiguous structure elucidation.[13]Unambiguous molecular formula determination.
Key Limitation No structural information; destructive.[19]Insensitive to non-NMR active nuclei and some impurities (e.g., salts).Does not quantify purity; ionization-dependent.[19]
Typical Use Case Final purity check for publication, patent, or regulatory filing.Primary structural identification post-synthesis.Confirmation of mass and formula for a novel compound.
Decision-Making in Analytical Validation

Choosing the right analytical tool depends on the specific research question. This diagram outlines a logical decision-making process.

G Start Is the synthesized compound novel? Yes Yes Start->Yes No No Start->No Full_Suite Perform Full Suite of Analyses Yes->Full_Suite NMR_Node 1. NMR (¹H, ¹³C) for Structure Full_Suite->NMR_Node HRMS_Node 2. HRMS for Molecular Formula NMR_Node->HRMS_Node EA_Node 3. Elemental Analysis for Purity Confirmation HRMS_Node->EA_Node Compare Compare with Literature Data No->Compare Match Data Matches? Compare->Match Yes_Match Yes Match->Yes_Match No_Match No Match->No_Match Purity_Check Purity Check Sufficient (e.g., NMR, TLC, m.p.) Yes_Match->Purity_Check Re_Evaluate Re-evaluate Synthesis/ Purification. Treat as Novel. No_Match->Re_Evaluate Re_Evaluate->Full_Suite

Caption: Decision-making flowchart for analytical validation.

Conclusion

For the definitive validation of a synthesized compound such as 4-methyl-1-phenyl-1H-1,2,3-triazole, a singular analytical method is insufficient. While NMR spectroscopy provides the blueprint of the molecular structure and high-resolution mass spectrometry confirms the precise elemental formula, elemental analysis serves as the ultimate arbiter of bulk purity. It provides unambiguous, quantitative data that corroborates the successful synthesis and purification of the target molecule. By strategically combining these orthogonal techniques, researchers can establish an irrefutable body of evidence for a compound's identity and purity, ensuring the scientific integrity required for publication, regulatory approval, and further development.

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